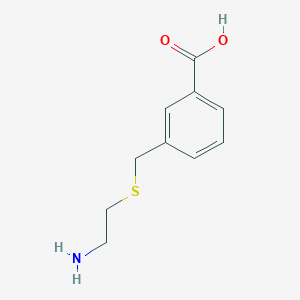
4-Methanesulfonyl-2-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methanesulfonyl-2-methoxybutanoic acid is a compound with the molecular formula C6H12O5S and a molecular weight of 196.2 g/mol.
Métodos De Preparación
The synthesis of 4-Methanesulfonyl-2-methoxybutanoic acid involves several steps. One common method includes the reaction of methanesulfonyl chloride with 2-methoxybutanoic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Análisis De Reacciones Químicas
4-Methanesulfonyl-2-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methanesulfonyl-2-methoxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: As a sulfonamide antibiotic, it is being researched for its potential use in treating bacterial infections.
Industry: It may have applications in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Methanesulfonyl-2-methoxybutanoic acid involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The methanesulfonyl group plays a crucial role in this process by forming stable complexes with the target enzymes .
Comparación Con Compuestos Similares
4-Methanesulfonyl-2-methoxybutanoic acid can be compared with other sulfonamide antibiotics. Similar compounds include:
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Sulfanilamide: Another sulfonamide antibiotic with a different structure but similar antibacterial activity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and biological activity compared to other sulfonamides.
Propiedades
Fórmula molecular |
C6H12O5S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
2-methoxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-11-5(6(7)8)3-4-12(2,9)10/h5H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
CVROQCLSIPSAQP-UHFFFAOYSA-N |
SMILES canónico |
COC(CCS(=O)(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)


![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)






![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
